Ethyl 4-methylpentanoate - d2
Description
Chemical Identification and Nomenclature
Ethyl 4-methylpentanoate - d2 (CAS 1335435-76-1) is a deuterated analog of ethyl 4-methylpentanoate (CAS 25415-67-2), a branched-chain fatty acid ester. Its molecular formula is C₈H₁₄D₂O₂ , with a molecular weight of 146.228 g/mol compared to 144.21 g/mol for the non-deuterated form. The compound’s IUPAC name is ethyl 4-methylpentanoate , but it is also referred to as ethyl isocaproate or ethyl 4-methylvalerate . Structurally, it features a pentanoate backbone with a methyl group at the fourth carbon and two deuterium atoms replacing protium at specific positions (Figure 1).
Table 1: Key Identifiers of this compound
The deuterium atoms are typically introduced at metabolically stable positions to ensure isotopic integrity during analytical applications.
Historical Context and Relevance in Research
Deuterated compounds like this compound emerged as critical tools in the late 20th century with advancements in gas chromatography-mass spectrometry (GC-MS). Their development was driven by the need for reliable internal standards to improve the accuracy of quantitative analyses in complex matrices. For instance, deuterated analogs of organophosphorus pesticides were synthesized in the 1990s to correct for matrix effects and ionization variability in environmental samples.
Ethyl 4-methylpentanoate itself has been studied in flavor chemistry due to its role in alcoholic beverages. While the non-deuterated form contributes fruity notes in wines and spirits, the deuterated variant is employed to trace esterification pathways or quantify volatile compounds without interference from endogenous analogs. Its stability under GC-MS conditions makes it particularly valuable for method validation.
Deuterium Isotopic Labeling Significance
Deuterium labeling serves two primary functions: 1) distinguishing analytes from endogenous compounds, and 2) enabling precise quantification via isotope dilution. In GC-MS, the mass shift caused by deuterium allows this compound to be resolved from its non-deuterated counterpart, even in co-eluting peaks. This is critical for minimizing ion suppression and ensuring accurate calibration curves.
Table 2: Advantages of Deuterated Internal Standards
For example, in a 1998 study, deuterated trichlorfon and dichlorvos were used to achieve recoveries exceeding 90% in water samples, demonstrating the reliability of this approach. Similarly, this compound could be applied in flavor studies to isolate target esters from complex aroma profiles.
The synthesis of deuterated standards often involves substituting hydrogen with deuterium at specific sites during esterification or via hydrogen-deuterium exchange. For this compound, this typically entails using deuterated ethanol (C₂D₅OD) in the esterification of 4-methylpentanoic acid. The resulting compound retains the chemical reactivity of the non-deuterated form while offering distinct spectroscopic properties.
Properties
CAS No. |
1335435-76-1 |
|---|---|
Molecular Formula |
C8H14D2O2 |
Molecular Weight |
146.23 |
Purity |
95% min. |
Synonyms |
Ethyl 4-methylpentanoate - d2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Nematicidal Activity
Ethyl 4-methylpentanoate belongs to a class of volatile esters with demonstrated nematicidal properties. Key comparisons include:
Table 1: Nematicidal Efficacy of Ethyl 4-Methylpentanoate and Structural Analogs
Key Findings :
- Potency: Ethyl 4-methylpentanoate outperforms butyl butanoate in mortality rates but is less potent than ethyl 3-methylbut-2-enoate at higher doses .
- Speed: Ethyl pent-4-enoate acts faster (1 h vs. 8 h for methyl 3-methylbutanoate) .
- Dual Activity: Ethyl 4-methylpentanoate uniquely combines direct nematicidal action and egg-hatching inhibition, a rare trait among esters .
Aroma Contribution
Ethyl 4-methylpentanoate contributes to complex flavor profiles but is less dominant than other esters.
Table 2: Aroma Profiles of Ethyl 4-Methylpentanoate and Comparable Esters
Key Findings :
- Intensity: Ethyl hexanoate dominates with OAVs >4500 due to lower odor thresholds, whereas ethyl 4-methylpentanoate (OAV 63) is a minor but distinct contributor .
- Synergy: In beer, ethyl 4-methylpentanoate enhances citrus and pineapple notes when combined with (±)-ethyl 2-methylbutanoate and linalool .
Structural and Functional Relationships
The branching at the 4-methyl position in ethyl 4-methylpentanoate influences its properties:
Comparison of Key Structural Features :
| Compound | Chain Length | Branching Position | Functional Groups |
|---|---|---|---|
| Ethyl 4-methylpentanoate | C5 | 4-methyl | Ester |
| Ethyl hexanoate | C6 | None | Ester |
| Methyl 3-methylbutanoate | C4 | 3-methyl | Ester |
Q & A
Basic Research Questions
Q. How is Ethyl 4-methylpentanoate-d2 synthesized, and what are the key considerations for ensuring isotopic purity?
- Methodological Answer : Synthesis typically involves deuteration of the precursor, ethyl 4-methylpentanoate, using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Isotopic purity is ensured by optimizing reaction time, temperature, and catalyst selection. Post-synthesis, purification via fractional distillation or chromatography is critical. Isotopic enrichment is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the deuterium incorporation at the d2 position .
Q. What spectroscopic methods are used to confirm the structure and deuteration level of Ethyl 4-methylpentanoate-d2?
- Methodological Answer :
- NMR : ¹H NMR identifies non-deuterated protons, while ²H NMR or DEPT (Distortionless Enhancement by Polarization Transfer) quantifies deuterium incorporation.
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic peaks to calculate deuteration efficiency.
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹) and absence of undesired by-products .
Q. How does deuteration at the d2 position affect the compound’s physical and chemical properties?
- Methodological Answer : Deuteration alters boiling/melting points due to isotopic mass differences. Kinetic isotope effects (KIEs) may reduce reaction rates in ester hydrolysis or transesterification. Researchers should compare thermodynamic stability (via calorimetry) and reactivity (via kinetic studies) between deuterated and non-deuterated analogs. Computational modeling (e.g., DFT) can predict isotopic effects on bond dissociation energies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to maximize deuteration efficiency while minimizing by-products in Ethyl 4-methylpentanoate-d2 synthesis?
- Methodological Answer : Use a design-of-experiments (DoE) approach to test variables:
- Catalyst Screening : Evaluate palladium, platinum, or acid catalysts for deuteration efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance deuterium exchange.
- By-Product Analysis : GC-MS monitors side products (e.g., ethyl 3-methylpentanoate-d2) formed via isomerization. Optimized conditions are validated through triplicate runs and statistical analysis (e.g., ANOVA) .
Q. What are the common sources of data inconsistency when quantifying Ethyl 4-methylpentanoate-d2 in complex matrices using GC-MS?
- Methodological Answer :
- Matrix Effects : Co-eluting compounds in biological/environmental samples can suppress ionization. Mitigate using matrix-matched calibration or deuterated internal standards.
- Deuterium Loss : Thermal degradation in GC injectors may cause deuterium loss. Use lower injection temperatures (e.g., 250°C) and confirm stability via spike-and-recovery experiments.
- Calibration Curves : Non-linear responses at low concentrations require weighted regression models. Report limits of detection (LOD) and quantification (LOQ) with uncertainty intervals .
Q. What mechanistic insights can be gained from studying the kinetic isotope effects (KIEs) of Ethyl 4-methylpentanoate-d2 in esterification reactions?
- Methodological Answer : KIEs reveal transition-state geometry. For example:
- Primary KIE (k_H/k_D > 1) : Indicates bond-breaking at the deuterated site in the rate-determining step.
- Secondary KIE : Suggests changes in hybridization or steric effects.
- Experimental Design : Conduct parallel reactions with deuterated/non-deuterated substrates under identical conditions. Use stopped-flow techniques for rapid kinetics and isotopic tracing (e.g., ¹³C/²H labeling) to track intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported ester stability of Ethyl 4-methylpentanoate-d2 under acidic vs. basic conditions?
- Methodological Answer : Replicate experiments using standardized protocols (e.g., pH 2 vs. pH 12 buffers at 37°C). Analyze degradation products via LC-MS/MS and compare with literature. Contradictions may arise from solvent choice (e.g., aqueous vs. non-aqueous systems) or catalytic impurities (e.g., metal ions). Cross-validate findings using computational models (e.g., molecular dynamics simulations) .
Ethical and Reporting Standards
Q. What ethical and reporting standards apply to publishing research on deuterated compounds like Ethyl 4-methylpentanoate-d2?
- Methodological Answer :
- Data Transparency : Provide raw spectral data (NMR, MS) in supplementary materials.
- Safety Compliance : Document handling protocols for deuterated reagents (e.g., waste disposal per ECHA guidelines) .
- Reproducibility : Detail synthetic procedures using the MERCURy guidelines (Materials, Equipment, Reporting, and Conditions) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
